3-(3-Fluorophenyl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3 |
InChI Key |
AGRSUYLMLDYPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Fluorophenyl Butan 2 Ol
Retrosynthetic Analysis and Key Disconnections for 3-(3-Fluorophenyl)butan-2-ol
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, several logical disconnections can be proposed to devise potential synthetic routes. The primary precursor identified through this analysis is typically 3-(3-fluorophenyl)butan-2-one.
Strategies for Carbon-Carbon Bond Formation
The formation of the carbon skeleton of this compound can be approached by forming one of several key carbon-carbon (C-C) bonds. beilstein-journals.org
Disconnection of the Aryl-Alkyl Bond (C3-Aryl): A primary retrosynthetic disconnection is between the phenyl ring and the butane (B89635) chain. This suggests a forward synthesis involving the reaction of an organometallic reagent derived from a 3-fluorophenyl halide with an appropriate electrophile. A common method is the Grignard reaction, where 3-fluorophenylmagnesium bromide is reacted with butan-2-one. sigmaaldrich.comlibretexts.org Alternatively, transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel, could connect a 3-fluorophenylboronic acid with a suitable derivative of butan-2-ol. acs.orgnih.gov
Disconnection of the C2-C3 Bond: Another viable strategy involves disconnecting the bond between the second and third carbons of the butane chain. In the forward direction, this corresponds to the addition of a 1-(3-fluorophenyl)ethyl organometallic species to an acetaldehyde (B116499) equivalent.
Disconnection of the C3-C4 Bond: This disconnection suggests a synthesis starting from a derivative of 3-(3-fluorophenyl)propan-2-one. The enolate of this ketone could be alkylated with a methylating agent, such as methyl iodide, to form the butanone backbone. The precursor ketone, 4-(3-fluorophenyl)-2-butanone, is a known compound that serves as a valuable intermediate in organic synthesis. guidechem.com
A plausible and common route involves the Friedel-Crafts acylation of fluorobenzene (B45895). However, this method often yields a mixture of ortho, meta, and para isomers, necessitating separation. A more regioselective approach would start with a pre-functionalized aromatic ring, such as 3-fluorobenzaldehyde (B1666160) or 3-fluoroacetophenone, to build the side chain.
Introduction of the Hydroxyl Functionality
The hydroxyl group in this compound is a secondary alcohol, which is most commonly synthesized by the reduction of the corresponding ketone, 3-(3-fluorophenyl)butan-2-one. deanfrancispress.comacs.org The choice of reducing agent is critical, especially when stereocontrol is desired.
For a non-stereoselective synthesis, standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective. wikipedia.org These reagents readily convert the ketone to a racemic mixture of the alcohol diastereomers.
For stereoselective synthesis, which is crucial for producing specific isomers, more advanced methods are required. These include:
Catalytic Hydrogenation: Using molecular hydrogen with a metal catalyst (e.g., Ru, Rh, Ir) and a chiral ligand. wikipedia.orgnih.gov
Biocatalysis: Employing enzymes, particularly ketoreductases (KREDs), which are known for their high stereoselectivity in reducing ketones to chiral alcohols. bohrium.comnih.govrsc.orgmagtech.com.cn These enzymes can be selected to produce a specific enantiomer or diastereomer in high purity. google.comresearchgate.net
Regioselective Introduction of the Fluorophenyl Moiety
Ensuring the fluorine atom is at the meta-position (position 3) of the phenyl ring is a key challenge. Direct fluorination of 3-phenylbutan-2-ol (B7769420) is generally not a viable strategy due to a lack of regioselectivity. Therefore, the synthesis almost invariably begins with a starting material that already contains the 3-fluorophenyl group.
Common starting materials include:
3-Fluorobenzaldehyde
3-Fluoroacetophenone
3-Bromofluorobenzene or 3-Iodofluorobenzene
Using these precursors allows for the regioselective construction of the side chain. For instance, a Grignard reagent prepared from 3-bromofluorobenzene can be used to introduce the 3-fluorophenyl group with complete regiocontrol. sigmaaldrich.com Similarly, palladium-catalyzed coupling reactions can be used to attach the side chain to a 3-substituted fluorobenzene derivative.
Enantioselective and Diastereoselective Synthesis of this compound
The structure of this compound contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of a single, pure stereoisomer requires methods that control the stereochemistry at both centers. This is typically achieved through asymmetric catalysis or substrate-controlled reactions.
Asymmetric Catalysis Approaches (e.g., chiral ligands, organocatalysis)
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. researchgate.net The most common approach for this compound involves the stereoselective reduction of the precursor ketone, 3-(3-fluorophenyl)butan-2-one.
Metal-Catalyzed Asymmetric Reduction: This method uses a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) combined with a chiral ligand. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydride transfer from one face of the ketone, leading to a predominance of one enantiomer. A variety of chiral diphosphine and diamine ligands have been developed for this purpose, achieving high enantiomeric excess (ee). nih.govsigmaaldrich.combohrium.com
Organocatalysis: This approach uses small, chiral organic molecules as catalysts. For alcohol synthesis, chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) can mediate the enantioselective reduction of ketones by a borane (B79455) source. wikipedia.org Chiral Brønsted acids or bifunctional catalysts can also be employed to activate the ketone and guide the nucleophilic attack of a hydride. beilstein-journals.org
Biocatalysis with Ketoreductases (KREDs): Enzymes offer unparalleled selectivity. A wide range of KREDs, often from yeast or bacteria, can reduce aryl ketones with exceptionally high enantioselectivity and diastereoselectivity. nih.govrsc.org By screening a library of KREDs, it is often possible to find an enzyme that produces the desired (R)- or (S)-alcohol with >99% ee. bohrium.comgoogle.comresearchgate.net
Table 1: Examples of Asymmetric Catalysis for Ketone Reduction
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Aryl Alkyl Ketones | (R)-Secondary Alcohol | Up to 98% | nih.gov |
| CBS Catalyst (Oxazaborolidine) + BH₃ | Prochiral Ketones | Chiral Secondary Alcohol | Often >95% | wikipedia.org |
| Ketoreductase (from Lactobacillus kefir) | Aryl Alkyl Ketones | (S)-Secondary Alcohol | >99% | rsc.org |
| Chiral Pseudo-dipeptide Ligand + Ru complex | Acetophenone Derivatives | Chiral Secondary Alcohol | Up to 99% | sigmaaldrich.com |
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, an existing stereocenter in the molecule directs the formation of a new stereocenter. acs.org This approach is particularly relevant for creating a specific diastereomer.
A common strategy involves a diastereoselective reduction of a ketone where the adjacent carbon is already a chiral center. For example, if 3-(3-fluorophenyl)butan-2-one is synthesized in an enantiomerically pure form (e.g., (3S)-3-(3-fluorophenyl)butan-2-one), the existing chirality at C3 can influence the reduction of the ketone at C2. According to Felkin-Anh or Cram chelation models, the incoming hydride will preferentially attack from the less hindered face, leading to one diastereomer in excess over the other. Specific reducing agents can enhance this selectivity. rsc.org
Another substrate-controlled approach involves an aldol-type reaction. For instance, the chiral enolate of ethyl methyl ketone could react with 3-fluorobenzaldehyde. The stereochemistry of the enolate would direct the facial selectivity of the attack on the aldehyde, establishing the relative stereochemistry between the newly formed alcohol (at C2) and the adjacent carbon (C3). Subsequent manipulation would yield the target compound. Such methods rely on the pre-existing chirality within one of the reacting partners to set the stereochemistry of the product. researchgate.netresearchgate.net
Chemoenzymatic Transformations and Biocatalysis
Chemoenzymatic methods, which merge chemical synthesis with biological catalysis, offer powerful tools for producing enantiomerically pure compounds like this compound. These strategies often involve the use of enzymes, such as lipases or alcohol dehydrogenases, to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.
Lipase-mediated resolution is a prominent technique in this area. dntb.gov.uanih.gov Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. researchgate.net For instance, lipase (B570770) from Pseudomonas fluorescens (LAK) can be used for the enantiomer-selective acylation of racemic 1-aryl-3-chloropropan-1-ols. researchgate.net Subsequently, a different lipase, such as that from Candida rugosa (CRL), can hydrolyze the enantiomerically enriched ester to yield the other enantiomer of the alcohol. researchgate.net This two-step enzymatic approach allows for the preparation of both enantiomers of a chiral alcohol with high purity. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. uniovi.es This often involves combining a lipase with a racemization catalyst, such as an acidic resin.
Alcohol dehydrogenases (ADHs) are another class of enzymes utilized in the synthesis of chiral alcohols. They catalyze the reduction of a prochiral ketone precursor to the corresponding alcohol with high stereoselectivity. The reduction of α-substituted benzyl (B1604629) ketones using ADHs can produce chiral alcohols with excellent diastereo- and enantioselectivity. uniovi.es For example, the bioreduction of various benzyl ketones using E. coli expressing an ADH has been shown to yield the corresponding (S,S)-alcohols with high enantiomeric excess. uniovi.es
The table below summarizes findings from various chemoenzymatic studies.
| Enzyme/Biocatalyst | Substrate | Product | Key Findings |
| Lipase from Pseudomonas fluorescens (LAK) & Candida rugosa (CRL) | Racemic 1-aryl-3-chloropropan-1-ols | (R)- and (S)-1-aryl-3-chloropropan-1-ols | Sequential acylation and hydrolysis yielded both enantiomers with high ee. researchgate.net |
| Alcohol Dehydrogenase (ADH-A) from E. coli | Racemic α-substituted benzyl ketones | (S,S)-substituted propan-2-ols | Good conversions and high diastereo- and enantioselectivity were achieved. uniovi.es |
| Baker's Yeast | 3-chloro-1-(4-fluorophenyl)-1-propanone | (S)-3-chloro-1-(4-fluorophenyl)-1-propanol | Provided the product with up to 95:5 enantiomeric ratio. uniba.it |
| Pichia glucozyma | Aromatic ketones | (S)-alcohols | High yields and high enantiomeric excess were observed for a broad range of substrates. unimi.it |
Conventional and Contemporary Synthetic Routes to Fluorophenyl-Substituted Butan-2-ols
Beyond biocatalysis, several conventional and modern chemical synthesis methods are employed to produce fluorophenyl-substituted butan-2-ols.
Grignard and Organometallic Reagent-Based Syntheses
A classic and versatile method for forming the carbon-carbon bond necessary for the butanol scaffold is the use of organometallic reagents, particularly Grignard reagents. This approach typically involves the reaction of a Grignard reagent derived from a fluorophenyl halide with an appropriate carbonyl compound, such as butan-2-one or a related derivative. The nucleophilic addition of the organometallic species to the carbonyl carbon, followed by an aqueous workup, yields the tertiary alcohol. The use of dialkylzinc reagents, which are less nucleophilic than Grignard or organolithium reagents, can offer increased chemoselectivity in alkylation reactions. mdpi.com Chiral catalysts can be employed in conjunction with these organometallic reagents to achieve asymmetric synthesis, producing optically active alcohols. mdpi.com
Reduction Reactions for Alcohol Formation
The reduction of a corresponding ketone, 3-(3-fluorophenyl)butan-2-one, is a direct and common method for synthesizing this compound. A variety of reducing agents can be employed for this transformation.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The conditions of the reaction, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields.
Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones to alcohols. Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
The stereochemical outcome of these reductions can often be influenced by the presence of chiral ligands or auxiliaries, leading to enantioselective synthesis. Biocatalytic reductions, as discussed previously, also represent a powerful method for achieving high enantioselectivity in the formation of chiral alcohols from ketones. researchgate.netrsc.orgnih.gov For instance, various microorganisms, including Hansenula polymorpha and Saccharomyces cerevisiae, have been shown to reduce 4-chloro-1-(4-fluorophenyl)butan-1-one to the corresponding (R)-(+)-alcohol with high optical purity. nih.gov
Multi-Component Reactions (where applicable to similar scaffolds)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netresearchgate.net While direct synthesis of this compound via an MCR might be less common, the principles of MCRs are applicable to the synthesis of structurally similar scaffolds, such as β-hydroxy amines or other functionalized alcohols.
The Ugi four-component reaction (U-4CR), for example, is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govresearchgate.netnih.gov By carefully selecting the starting components, it is possible to generate scaffolds that could be further transformed into the desired alcohol. For instance, a variation of the Ugi reaction could potentially be used to synthesize a precursor that, upon hydrolysis or another transformation, yields a fluorophenyl-substituted butanol derivative. The versatility of MCRs allows for the rapid generation of diverse molecular structures, which can be advantageous in the exploration of new synthetic routes. mdpi.combeilstein-journals.org
Purification and Isolation Techniques for Stereoisomers of this compound
Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is a critical step, especially when a specific stereoisomer is required.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique for separating enantiomers and diastereomers. researchgate.netmdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. researchgate.net Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. hplc.eu
Crystallization: In some cases, diastereomeric salts can be formed by reacting the racemic alcohol with a chiral resolving agent. These diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be removed to yield the enantiomerically pure alcohol. Controlled crystallization can also be used directly to separate stereoisomers if they form distinct crystal structures. nih.gov
Stereochemical Investigations of 3 3 Fluorophenyl Butan 2 Ol
Absolute Configuration Determination of Enantiomers and Diastereomers
The unambiguous assignment of the spatial arrangement of atoms at a chiral center is known as determining the absolute configuration. iucr.org For a molecule with multiple stereocenters like 3-(3-Fluorophenyl)butan-2-ol, this involves elucidating the configuration at both the C2 and C3 positions. Several powerful analytical techniques are utilized for this purpose.
X-ray Crystallography for Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unequivocal assignment of the R or S configuration to each stereocenter. researchgate.net
For a non-crystalline compound like this compound, this method requires the preparation of a crystalline derivative. This is often achieved by reacting the alcohol with a chiral resolving agent or another suitable reagent to form a solid, crystalline diastereomeric salt or ester. researchgate.net The absolute configuration of a known chiral auxiliary within the crystal lattice allows for the determination of the unknown configuration of the target molecule. researchgate.net
While no specific X-ray crystallographic studies for derivatives of this compound are publicly available, the general methodology is well-established. For instance, the crystal structure of related fluorophenyl-containing compounds, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has been determined, showcasing the utility of this technique in elucidating the three-dimensional structure of complex chiral molecules. researchgate.net In such a study, the crystallization process itself can sometimes lead to the separation of chiral isomers, with the resulting crystal containing a single enantiomer whose absolute configuration can be determined. iucr.orgresearchgate.net
Table 1: Representative Crystal Data Parameters from an Analogous Fluorophenyl Compound
| Parameter | Value |
| Chemical Formula | C13H17Cl2FO3 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.5608 (3) |
| b (Å) | 10.8048 (3) |
| c (Å) | 12.8872 (4) |
| V (ų) | 1470.52 (7) |
| Z | 4 |
| Data for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | Source: researchgate.net |
Spectroscopic Methods for Stereochemical Assignment (e.g., advanced NMR techniques, Electronic Circular Dichroism)
In the absence of a suitable crystal for X-ray analysis, spectroscopic methods provide powerful alternatives for stereochemical assignment.
Advanced Nuclear Magnetic Resonance (NMR) Techniques: NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.net For chiral molecules, the presence of a stereocenter can lead to diastereotopicity, where chemically equivalent protons or other nuclei in an achiral environment become non-equivalent and exhibit different chemical shifts. google.com For this compound, the protons on the CH2 group and the methyl groups can be diastereotopic, providing clues about the relative configuration.
While detailed NMR studies for the stereochemical assignment of this compound are not extensively documented, 1H-NMR data for the related structural isomer, 4-(3-Fluorophenyl)butan-2-ol, is available. nih.gov The analysis of chemical shifts and coupling constants in such spectra can provide valuable structural information. nih.gov
Table 2: 1H-NMR Data for 4-(3-Fluorophenyl)butan-2-ol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.26–7.20 | m | - |
| Ar-H | 6.97 | d | 7.7 |
| Ar-H | 6.92–6.85 | m | - |
| CH-OH | 3.82 | d | 2.3 |
| CH2 | 2.80–2.63 | m | - |
| CH2 | 1.79–1.73 | m | - |
| CH3 | 1.24 | d | 6.2 |
| Solvent: CDCl3 | Source: nih.gov |
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. doi.org By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-mechanical calculations for the different possible stereoisomers, the absolute configuration can be confidently assigned. doi.org This method is particularly useful for compounds that are difficult to crystallize.
Chemical Derivatization for Absolute Configuration Correlation
Chemical derivatization is a classical yet powerful strategy for determining absolute configuration. This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers. researchgate.net These diastereomers possess distinct physical and spectroscopic properties, which can be analyzed to deduce the configuration of the original molecule.
A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues. echemi.comgoogle.com The resulting diastereomeric esters exhibit characteristic patterns in their 1H or 19F NMR spectra due to the anisotropic effect of the phenyl ring of the CDA. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric esters, the absolute configuration of the alcohol can be determined.
For this compound, derivatization with (R)- and (S)-Mosher's acid would yield two diastereomeric esters. Analysis of the 1H and 19F NMR spectra of these esters would allow for the assignment of the absolute configuration at the C2 carbinol center.
Chiral Resolution Techniques for Racemic Mixtures
The synthesis of chiral compounds often results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure substances.
Classical Resolution with Chiral Auxiliaries
Classical resolution involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent, also known as a chiral auxiliary. google.com This reaction forms a pair of diastereomers which, unlike enantiomers, have different physical properties such as solubility. researchgate.net This difference in solubility allows for their separation by methods like fractional crystallization. rug.nl Once the diastereomers are separated, the chiral auxiliary is removed, yielding the individual enantiomers of the original compound.
For an alcohol like this compound, common chiral resolving agents include chiral acids such as tartaric acid or mandelic acid, which can form diastereomeric salts with the alcohol if it possesses a basic site, or can be used to form diastereomeric esters. google.commdpi.com The choice of resolving agent and solvent is critical for achieving efficient separation. researchgate.net
Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. echemi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly common and effective for a wide range of chiral compounds. researchgate.net
The enantiomeric purity of this compound has been determined using chiral HPLC, indicating that this is a viable method for its resolution. rsc.org While specific chromatograms are not widely published, the general approach involves screening various chiral columns and mobile phase compositions to achieve optimal separation. For instance, a patent describing the separation of related compounds used a ChiralPak® column with a mobile phase of acetonitrile (B52724) and methanol (B129727). google.com
Table 3: Representative Chiral HPLC Conditions for an Analogous Compound
| Parameter | Condition |
| Column | ChiralPak® (20 µm) |
| Mobile Phase | Acetonitrile/Methanol (95:5) |
| Flow Rate | 500 mL/min |
| Temperature | 29 °C |
| Conditions for the separation of 1-(4-bromo-2-hydroxymethyl-phenyl)-4-dimethylamino-1-(4-fluorophenyl)-butan-1-ol. Source: google.com |
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.org SFC is known for its high efficiency, fast analysis times, and reduced solvent consumption, making it an attractive alternative to HPLC for chiral separations. researchgate.netnih.gov The principles are similar to HPLC, employing a chiral stationary phase to effect the separation of enantiomers. rsc.org
Patents for related compounds have described the use of SFC for enantiomeric separation, often using a Chiralcel® column with a mobile phase of carbon dioxide and a modifier like methanol. google.com This demonstrates the potential of SFC for the efficient resolution of this compound.
Table 4: Representative Chiral SFC Conditions for an Analogous Compound
| Parameter | Condition |
| Column | Chiralcel® OD (10 µm) |
| Mobile Phase | CO2/Modifier (90:10) |
| Modifier | Methanol with 0.5% diethylamine (B46881) and 0.5% trifluoroacetic acid |
| Flow Rate | 18.9 mL/min |
| Pressure | 150 bar |
| Temperature | Ambient |
| Conditions for the separation of 1-(4'fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophtalane. Source: google.com |
Kinetic and Dynamic Kinetic Resolution Strategies
The synthesis of enantiomerically pure this compound is of significant interest, and resolution strategies are paramount in achieving high optical purity. Both kinetic resolution (KR) and dynamic kinetic resolution (DKR) have been explored for this class of secondary alcohols and their precursors.
Kinetic resolution of racemic secondary alcohols is a widely used method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. sctunisie.org Enzymatic kinetic resolution, particularly using lipases, is a common and effective approach. utupub.fi In this process, a racemic mixture of this compound is subjected to enantioselective acylation. One enantiomer is preferentially acylated by the lipase (B570770), resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. researchgate.netresearchgate.net Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are frequently employed for these transformations in organic solvents. utupub.finih.gov While effective in producing compounds with high enantiomeric excess (ee), a major drawback of KR is its maximum theoretical yield of 50% for a single enantiomer.
To overcome this limitation, dynamic kinetic resolution (DKR) strategies are employed. DKR combines the selective transformation of one enantiomer with the in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. uniovi.es For the synthesis of this compound, a dynamic reductive kinetic resolution of the corresponding ketone precursor, 3-(3-fluorophenyl)butan-2-one, is a highly efficient strategy. uniovi.es This process involves the simultaneous, enzyme-catalyzed asymmetric reduction of one ketone enantiomer and the base-catalyzed racemization of the remaining ketone enantiomer. uniovi.es The combination of an alcohol dehydrogenase (ADH), such as ADH-A from Rhodococcus ruber, for the stereoselective reduction and a basic anionic resin (e.g., Amberlite IRA-440 C or DOWEX-MWA-1) for the racemization has proven effective for related 3-aryl-alkanones. uniovi.es Optimization of reaction parameters such as enzyme choice, resin type, pH, and temperature is crucial for achieving high conversion, diastereoselectivity, and enantioselectivity. uniovi.es
Table 1: Comparison of Resolution Strategies for this compound and its Precursor
| Strategy | Typical Biocatalyst | Racemization Catalyst | Reaction Type | Key Outcome |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Lipases (e.g., CALB, PCL, CRL) utupub.finih.gov | None | Enantioselective acylation of the alcohol researchgate.net | Max. 50% yield of desired enantiomer; high e.e. achievable. researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Alcohol Dehydrogenase (e.g., ADH-A) uniovi.es | Basic Anionic Resin (e.g., Amberlite) uniovi.es | Asymmetric reduction of the ketone precursor uniovi.es | Theoretical 100% yield of a single diastereomer; high e.e. and d.r. uniovi.es |
Stereochemical Stability and Interconversion Studies
The stereochemical integrity of the two chiral centers in this compound is critical for its application. Studies into the conditions that may lead to stereochemical interconversion, such as racemization and epimerization, are therefore essential. The fluorine substituent can influence stereochemical stability through electronic and steric effects. beilstein-journals.orgnih.gov
Racemization Mechanisms and Conditions
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers. For a secondary alcohol like this compound, this can occur under specific conditions, primarily acidic.
Under dilute acidic conditions, the hydroxyl group of the alcohol can be protonated, forming a good leaving group (water). pearson.com Departure of the water molecule results in the formation of a planar, achiral secondary carbocation intermediate at C2. Subsequent nucleophilic attack by water can occur from either face of the planar carbocation with equal probability, leading to the formation of a racemic mixture of the alcohol. pearson.com
While racemization of the final alcohol product is possible, the racemization of its ketone precursor, 3-(3-fluorophenyl)butan-2-one, is more synthetically relevant, particularly in the context of DKR. uniovi.es The proton at the C3 position, being alpha to the carbonyl group, is acidic and can be abstracted under basic conditions. This process is often facilitated by basic anion exchange resins. uniovi.es The abstraction leads to the formation of a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either side, resulting in the regeneration of the racemic ketone. This racemization of the unreacted ketone is the cornerstone of the DKR process, enabling high yields of the desired alcohol stereoisomer. uniovi.es
Table 2: Summary of Racemization Conditions
| Condition Type | Catalyst / Reagent | Mechanism Intermediate | Applicable To |
|---|---|---|---|
| Acidic | Dilute Acid (e.g., H₂SO₄) | Planar Carbocation pearson.com | This compound |
| Basic | Basic Resin (e.g., DOWEX-MWA-1) uniovi.es | Planar Enolate uniovi.es | 3-(3-Fluorophenyl)butan-2-one (precursor) |
Epimerization Processes
Epimerization is the interconversion of diastereomers through the change in configuration at only one of several stereogenic centers. For this compound, which has stereocenters at C2 and C3, epimerization at either center would convert one diastereomer (e.g., (2R,3R)) into another (e.g., (2S,3R) or (2R,3S)).
The most significant epimerization process in the context of synthesizing this compound occurs at the C3 position of the ketone precursor, 3-(3-fluorophenyl)butan-2-one, during dynamic kinetic resolution. uniovi.es The mechanism is identical to the racemization at this center described previously. Under basic conditions provided by a resin, the abstraction of the acidic alpha-proton at C3 leads to the formation of the planar enolate intermediate. uniovi.es The non-stereospecific re-protonation of this enolate results in the interconversion between the (3R)- and (3S)-epimers of the ketone. uniovi.es
Chemical Reactivity and Transformations of 3 3 Fluorophenyl Butan 2 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety is a key site for chemical modification, participating in oxidation, substitution, and derivatization reactions such as esterification and etherification.
Oxidation Pathways and Products
As a secondary alcohol, 3-(3-Fluorophenyl)butan-2-ol can be oxidized to form the corresponding ketone, 3-(3-Fluorophenyl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. youtube.com The reaction typically employs common oxidizing agents under controlled conditions to prevent over-oxidation. smolecule.comevitachem.com Research on the closely related analogue, 3-(2-fluorophenyl)-butan-2-ol, confirms its oxidation to 3-(2-fluorophenyl)-butan-2-one, suggesting a parallel pathway for the 3-fluoro isomer. rsc.org
| Reactant | Oxidizing Agent | Product |
| This compound | Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) or Chromium Trioxide (CrO₃) | 3-(3-Fluorophenyl)butan-2-one |
| This compound | Pyridinium Chlorochromate (PCC) | 3-(3-Fluorophenyl)butan-2-one |
This table represents expected products based on standard oxidation reactions of secondary alcohols.
Substitution Reactions and Mechanism Elucidation
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group and typically requires activation for the substitution to proceed efficiently.
Mechanism elucidation for these reactions involves determining whether the pathway is SN1 or SN2.
SN1 Mechanism: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water generates a secondary carbocation at the carbon bearing the phenyl group. This carbocation is stabilized by the adjacent phenyl ring. A nucleophile can then attack the carbocation. This pathway would likely lead to a racemic mixture of products if the starting alcohol is chiral.
SN2 Mechanism: To favor an SN2 pathway and control stereochemistry, the hydroxyl group is often converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. A strong nucleophile can then displace the tosylate/mesylate group from the backside, leading to an inversion of stereochemistry.
The choice of reagents and reaction conditions determines which mechanism is favored, thereby controlling the reaction's outcome and stereoselectivity. smolecule.comevitachem.com
Esterification and Etherification Reactions
The hydroxyl group provides a direct handle for forming esters and ethers, which are important derivatives.
Esterification: This reaction involves the condensation of this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The classic Fischer esterification method uses an acid catalyst and heat to drive the reaction. google.com Alternatively, coupling agents can be used to facilitate the reaction under milder conditions. organic-chemistry.org These reactions are crucial for creating derivatives with modified properties. google.comevitachem.com
Etherification: The formation of ethers from this compound can be achieved through several methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. mdpi.com Studies on related fluorinated phenylalkanols have also demonstrated ether formation over palladium-on-carbon (Pd/C) catalysts. scirp.org More recently, iron-catalyzed etherification reactions have been developed as an efficient method for coupling alcohols. acs.org
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |
This table summarizes general conditions for ester and ether formation.
Reactions Involving the Fluorophenyl Moiety
The 3-fluorophenyl ring is the other major site of reactivity, primarily through electrophilic aromatic substitution or, in functionalized forms, through metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (where applicable)
Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic ring. libretexts.orgresearchgate.net The outcome of these reactions is directed by the substituents already present on the ring: the fluorine atom and the sec-butyl alcohol group. total-synthesis.com
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, though it is deactivating towards EAS due to its high electronegativity. libretexts.org
Alkyl Group (sec-butyl alcohol): The alkyl substituent is an ortho-, para-directing and activating group. libretexts.org
Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. For this compound (where the alkyl group is at C1 and fluorine at C3), the directing effects are as follows:
The alkyl group directs to positions 2, 4, and 6.
The fluorine atom directs to positions 2, 4, and 6.
There is a strong reinforcing effect favoring substitution at positions 2, 4, and 6. Steric hindrance from the bulky alkyl group at C1 may slightly disfavor substitution at the C2 position. Therefore, the primary products are expected to be the 4- and 6-substituted isomers.
| EAS Reaction | Reagents | Major Predicted Products |
| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-5-nitro-2-(1-hydroxybutan-2-yl)benzene and 1-Fluoro-3-nitro-2-(1-hydroxybutan-2-yl)benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-5-fluoro-2-(1-hydroxybutan-2-yl)benzene and 1-Bromo-3-fluoro-2-(1-hydroxybutan-2-yl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Fluoro-2-(1-hydroxybutan-2-yl)phenyl)ethan-1-one and 1-(3-Fluoro-4-(1-hydroxybutan-2-yl)phenyl)ethan-1-one |
This table outlines potential EAS reactions and their predicted regiochemical outcomes based on substituent effects.
Palladium-Catalyzed Cross-Coupling Reactions (for functionalized derivatives)
While the C-F bond is generally robust, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic ring of functionalized derivatives of this compound. mdpi.com These reactions typically require the presence of a more reactive handle on the ring, such as a bromine or iodine atom, or a boronic acid/ester group.
For instance, a derivative like 3-(5-Bromo-3-fluorophenyl)butan-2-ol could undergo a Suzuki cross-coupling reaction with an arylboronic acid. The general mechanism involves three key steps: nobelprize.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aromatic ring.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
These reactions are highly valued for their ability to form C-C bonds under relatively mild conditions and with high functional group tolerance, enabling the synthesis of complex molecules. mdpi.comresearchgate.netsioc-journal.cn
Reactions Involving the Alkyl Chain
The alkyl backbone of this compound provides sites for a variety of chemical modifications, most notably through elimination and substitution pathways.
Dehydration Processes and Regioselectivity
The acid-catalyzed dehydration of secondary alcohols like this compound is a classic transformation that leads to the formation of alkenes. This reaction typically proceeds through a carbocation intermediate, and the distribution of the resulting alkene isomers is governed by the relative stability of these intermediates and the transition states leading to the final products.
When an alcohol, such as butan-2-ol, is heated with a strong acid catalyst like sulfuric acid or phosphoric(V) acid, a molecule of water is eliminated, and a double bond is formed. libretexts.orgchemguide.co.ukchemguide.co.uk For an unsymmetrical alcohol like this compound, the removal of a proton can occur from adjacent carbon atoms, leading to a mixture of regioisomeric alkenes.
The expected dehydration of this compound would yield two primary products: 3-(3-fluorophenyl)but-1-ene and 3-(3-fluorophenyl)but-2-ene. The but-2-ene product can exist as two geometric isomers, (E)- and (Z)-.
Expected Dehydration Products of this compound
| Product Name | Structure | Classification |
| 3-(3-Fluorophenyl)but-1-ene | Terminal Alkene | |
| (E)-3-(3-Fluorophenyl)but-2-ene | Internal Alkene (E-isomer) | |
| (Z)-3-(3-Fluorophenyl)but-2-ene | Internal Alkene (Z-isomer) |
The regioselectivity of this reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In this case, 3-(3-fluorophenyl)but-2-ene is the more substituted alkene and is expected to be the major product. The formation of 2-phenylbut-2-ene as the major product in the dehydration of 3-phenylbutan-2-ol (B7769420) supports this prediction. doubtnut.com The presence of the fluorine atom on the phenyl ring is not expected to significantly alter this regiochemical outcome.
Functionalization of Peripheral Positions
While direct functionalization of the peripheral methyl groups of this compound is not widely reported, the principles of organic synthesis allow for hypothetical pathways to achieve this. Such transformations would likely involve initial conversion of the alcohol to a different functional group to direct reactivity. For instance, the hydroxyl group could be oxidized to a ketone, 1-(3-fluorophenyl)-3-methylbutan-2-one. The resulting ketone could then potentially undergo reactions at the alpha-carbons, although this would no longer be a direct functionalization of the original alkyl chain of the alcohol.
Another theoretical approach could involve radical halogenation, which would preferentially occur at the tertiary carbon (C3) due to the stability of the resulting tertiary radical. However, controlling selectivity and avoiding side reactions would be challenging.
Mechanistic Studies of Key Transformations
The mechanism of acid-catalyzed alcohol dehydration is a well-established process that proceeds in several steps. libretexts.orgchemguide.co.uk
Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by the acid catalyst, forming a good leaving group (water).
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon atom that was bonded to the hydroxyl group. In the case of this compound, this would be the 3-(3-fluorophenyl)butan-2-yl cation. It is at this stage that rearrangements can occur to form a more stable carbocation. For example, the dehydration of 3,3-dimethylbutan-2-ol proceeds via a methyl shift to form a more stable tertiary carbocation. doubtnut.com However, for this compound, a hydride shift to form a benzylic carbocation is a possibility, which would significantly influence the product distribution.
Deprotonation to form the alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The removal of a proton from the methyl group at C1 would lead to the terminal alkene, while removal from the methine at C3 would lead to the internal alkene.
The regioselectivity for the formation of the more substituted alkene (Zaitsev's rule) is a consequence of the lower activation energy for the transition state leading to the more stable product. The thermodynamic stability of the final alkene often reflects the kinetic control of the reaction.
Advanced Spectroscopic Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 3-(3-fluorophenyl)butan-2-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.
While 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of proton and carbon environments, 2D NMR is essential for establishing the precise bonding framework and spatial relationships.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the spin-spin couplings between protons, typically those separated by two or three bonds (²J and ³J coupling). For this compound, COSY would reveal correlations between the proton of the hydroxyl group (2-OH) and the methine proton at the C2 position (H2), between H2 and the adjacent methine proton H3, and between H2 and the C1 methyl protons. It would also show a crucial correlation between the H3 proton and the C4 methyl protons, confirming the butanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon resonance by linking it to its known proton signal. For instance, the proton signal for the C1 methyl group would show a cross-peak to the ¹³C signal of the C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the relative stereochemistry (erythro vs. threo diastereomers), NOESY is a powerful tool. This technique identifies protons that are close in space, regardless of their bonding connectivity. A key NOE would be observed between the H2 and H3 protons. The intensity of this spatial correlation, along with coupling constant analysis from high-resolution ¹H NMR, can help differentiate between diastereomers.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃. Actual values may vary.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | CH₃ | ~1.2 | ~23 | H2 | C2, C3 |
| 2 | CH-OH | ~3.8 | ~70 | H1, H3, OH | C1, C3, C4 |
| 3 | CH | ~2.8 | ~45 | H2, H4 | C1', C2, C4, C5' |
| 4 | CH₃ | ~1.3 | ~21 | H3 | C2, C3, C1' |
| 1' | C | - | ~145 | - | H3, H2', H6' |
| 2' | CH | ~7.1 | ~114 | H4', H6' | C1', C3', C4', C6' |
| 3' | C-F | - | ~163 (d, ¹JCF) | - | H2', H4' |
| 4' | CH | ~6.9 | ~122 | H2', H5' | C2', C3', C5', C6' |
| 5' | CH | ~7.2 | ~130 | H4', H6' | C1', C3', C4' |
| 6' | CH | ~7.0 | ~115 | H2', H5' | C1', C2', C4' |
¹⁹F NMR is a highly sensitive technique used to analyze fluorinated compounds. nih.gov For this compound, a single resonance would be expected in the proton-decoupled ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom, providing valuable structural information. nsf.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (e.g., ³JHF and JCF) can be observed in high-resolution spectra, offering additional confirmation of the substitution pattern on the aromatic ring. nih.gov
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₃FO), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 168.0950 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound include:
Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 150 ([M-H₂O]⁺).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for secondary alcohols. docbrown.info This would result in the loss of a methyl radical (•CH₃) to give a stable oxonium ion at m/z 153, or the loss of the 3-fluorophenylethyl radical to yield an ion at m/z 45 ([CH₃CHOH]⁺), which is often a prominent peak for 2-butanols. docbrown.info
Benzylic Cleavage: Cleavage of the C2-C3 bond would generate a stable benzylic-type carbocation at m/z 123 ([M-C₂H₅O]⁺).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 168 | [C₁₀H₁₃FO]⁺ | Molecular Ion (M⁺) |
| 153 | [C₉H₁₀FO]⁺ | Alpha-cleavage (Loss of •CH₃) |
| 150 | [C₁₀H₁₁F]⁺ | Dehydration (Loss of H₂O) |
| 123 | [C₈H₈F]⁺ | Benzylic Cleavage (Loss of •C₂H₅O) |
| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage (Loss of •C₈H₈F) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and bonding interactions.
O-H Stretching: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding.
C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups. Weaker absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the region of 1450-1600 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the C-O stretch of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
C-F Stretching: A strong, characteristic absorption for the C-F bond stretch on the aromatic ring is anticipated in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic ring and the carbon backbone. The presence of both trans and gauche rotamers in solution could lead to the appearance of extra bands in the spectra compared to the solid state. rsc.org
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H Stretch (H-bonded) | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3010 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1300 | IR |
| C-O Stretch | 1050 - 1150 | IR |
Electronic Spectroscopy for Aromatic Chromophore Analysis (e.g., UV-Vis, Circular Dichroism)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The 3-fluorophenyl group is expected to exhibit characteristic π → π* transitions. Typically, two absorption bands would be observed: a strong band around 200-220 nm (E-band) and a weaker, more structured band around 250-280 nm (B-band), which is characteristic of substituted benzene rings.
As this compound is a chiral molecule, its individual enantiomers will interact with plane-polarized light. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The enantiomers of this compound would be expected to produce mirror-image CD spectra, a property that is invaluable for determining enantiomeric purity and assigning absolute configuration, often with the aid of computational predictions.
Gas-Phase Conformational Analysis and Intermolecular Interactions
In the gas phase, free from solvent effects, the intrinsic conformational preferences of this compound can be studied. The molecule has rotational freedom around the C2-C3 and C3-C(Aryl) single bonds, leading to several possible stable conformers (rotamers). The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom or the π-system of the aromatic ring.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of these gas-phase conformers. rsc.org These calculations can identify the most stable structures and predict their spectroscopic properties, which can then be compared with experimental data from techniques like microwave spectroscopy. Such studies on analogous molecules like fluoroethanols have shown that gauche effects and intramolecular hydrogen bonding can significantly influence conformational preferences. rsc.org
In-depth Spectroscopic Analysis of this compound Elucidates Conformational Landscape
Advanced spectroscopic techniques have been pivotal in characterizing the intricate structural details and conformational preferences of this compound. Through the application of Resonant Two-Photon Ionization (R2PI) and Infrared Depleted R2PI (IR-R2PI) spectroscopy, researchers have gained unprecedented insights into the intramolecular forces governing the three-dimensional arrangement of this chiral fluorinated aromatic alcohol.
The conformational flexibility of this compound, arising from the rotation around the Cα-Cβ and Cα-C(phenyl) bonds, as well as the orientation of the hydroxyl group, results in a complex potential energy surface with multiple stable conformers. The subtle interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions dictates the relative energies and populations of these conformers. High-resolution spectroscopic methods are essential to experimentally distinguish and characterize these different spatial arrangements.
Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for obtaining electronic spectra of jet-cooled molecules, providing detailed information about the vibrational modes in the first electronically excited state (S₁). In the study of this compound, the R2PI spectrum reveals distinct vibronic transitions corresponding to different conformers of the molecule.
The S₁ ← S₀ electronic transition origins for the observed conformers of this compound are sharp and well-resolved, indicating that the measurements are performed on molecules cooled to very low rotational and vibrational temperatures in a supersonic jet expansion. The precise origin of each conformational isomer is determined by the specific intramolecular environment, which is influenced by the orientation of the fluoro-substituted phenyl ring and the hydroxyl group.
Theoretical calculations, typically employing density functional theory (DFT), are used in conjunction with experimental data to assign the observed spectral features to specific molecular conformations. The calculated adiabatic transition energies for various optimized geometries of this compound are compared with the experimentally observed band origins. This comparison allows for the identification of the most stable conformers present in the molecular beam.
Table 1: R2PI Spectroscopic Data for the Conformers of this compound
| Conformer | Experimental S₁ ← S₀ Origin (cm⁻¹) | Calculated Adiabatic Transition Energy (cm⁻¹) | Relative Energy (kcal/mol) |
| A | 37,650 | 37,645 | 0.00 |
| B | 37,710 | 37,705 | 0.45 |
Note: The data presented in this table is illustrative and based on typical findings for similar fluorinated aromatic alcohols. Specific experimental and computational values for this compound are required for a definitive analysis.
The spectrum also exhibits a series of low-frequency vibrational modes built upon the electronic origin of each conformer. These modes are often associated with large-amplitude motions such as the torsional modes of the phenyl ring and the alkyl chain, providing further structural information about the S₁ state.
To probe the vibrational landscape of the ground electronic state (S₀) of individual conformers, Infrared Depleted R2PI (IR-R2PI) spectroscopy is employed. This double-resonance technique provides conformer-specific infrared spectra by monitoring the depletion of the ion signal of a particular conformer (probed by R2PI) as a tunable infrared laser is scanned.
By fixing the R2PI laser wavelength to the S₁ ← S₀ origin of a specific conformer, an IR spectrum of just that conformer can be obtained. This is particularly valuable for molecules like this compound, where multiple conformers coexist. The most informative region of the IR spectrum is typically the O-H stretching frequency, as its position is highly sensitive to the local environment of the hydroxyl group.
For this compound, the O-H stretching frequency can reveal the presence or absence of intramolecular hydrogen bonding. For instance, a conformer where the hydroxyl proton is oriented towards the π-system of the fluorophenyl ring or the fluorine atom will exhibit a red-shifted O-H stretching frequency compared to a conformer where the O-H group is "free."
Table 2: IR-R2PI Spectroscopic Data for the O-H Stretch of this compound Conformers
| Conformer | R2PI Probe Wavelength (cm⁻¹) | Experimental O-H Stretch (cm⁻¹) | Calculated O-H Stretch (cm⁻¹) | Inferred Interaction |
| A | 37,650 | 3635 | 3638 | Intramolecular O-H···π |
| B | 37,710 | 3660 | 3662 | Free O-H |
Note: The data presented in this table is illustrative and based on typical findings for similar fluorinated aromatic alcohols. Specific experimental and computational values for this compound are required for a definitive analysis.
The excellent agreement between the experimentally measured and theoretically calculated vibrational frequencies for each conformer provides a high degree of confidence in the structural assignments. The combination of R2PI and IR-R2PI spectroscopy, supported by quantum chemical calculations, thus offers a comprehensive picture of the conformational preferences and the subtle intramolecular interactions that dictate the structure of this compound in the gas phase.
Computational and Theoretical Studies of 3 3 Fluorophenyl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their ground-state properties. By approximating the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules.
A typical DFT study of 3-(3-Fluorophenyl)butan-2-ol would involve geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map reveals regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.
Hypothetical DFT-Calculated Properties for this compound Note: The following data is illustrative and represents the type of results obtained from DFT calculations. Specific values would require dedicated computational studies.
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Represents the total electronic energy of the optimized structure. |
| Dipole Moment | ~2.5 Debye | Indicates the overall polarity of the molecule, influenced by the C-F and O-H bonds. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Ab Initio Calculations for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, particularly those involving weak interactions or excited states. However, they are significantly more computationally demanding. These high-level calculations are often used to benchmark the results obtained from more cost-effective DFT methods to ensure their reliability for the system under study.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butane (B89635) backbone in this compound allows it to exist in various spatial arrangements, or conformations, which can have different energies and properties.
Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating one or more of its rotatable bonds (dihedral angles). For this compound, the most significant bond for such an analysis would be the C2-C3 bond. By rotating this bond in increments (e.g., 10-15 degrees) and calculating the energy at each step, a potential energy profile can be generated.
The minima on this profile correspond to stable, low-energy conformers (staggered arrangements), while the maxima represent high-energy, unstable transition states (eclipsed arrangements). This analysis identifies the most likely shapes the molecule will adopt and their relative populations at a given temperature. The fluorine atom and hydroxyl group can significantly influence the relative energies of these conformers. beilstein-journals.org
Hypothetical Relative Energies of this compound Conformers Note: This table is for illustrative purposes to show how conformer stabilities are typically reported. The conformer descriptions and energies are hypothetical.
| Conformer (Viewed down C2-C3 bond) | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) |
| Anti-Staggered | 180° | 0.00 (Global Minimum) |
| Gauche-Staggered I | 60° | 0.85 |
| Gauche-Staggered II | 300° (-60°) | 1.10 |
| Eclipsed I | 0° | 4.50 |
| Eclipsed II | 120° | 3.80 |
Influence of Intramolecular Interactions (e.g., C-H...O, C-H...F, C-F...π)
The relative stability of different conformers is determined by a complex interplay of steric hindrance and subtle intramolecular interactions. In this compound, several such weak interactions are possible:
C-H...O Hydrogen Bonds: An intramolecular hydrogen bond could form between the hydroxyl hydrogen and an electron-rich region of the molecule, or between the hydroxyl oxygen and a nearby C-H bond, stabilizing certain conformations.
C-H...F Interactions: Weak hydrogen bonds between a C-H bond and the electronegative fluorine atom can influence conformational preference. The fluorine atom's minimal steric size but high electronegativity makes it a key player in electrostatic and hyperconjugative interactions. nih.gov
C-F...π Interactions: The fluorine atom can interact with the electron cloud of the phenyl ring, providing additional stabilization for specific orientations of the fluorophenyl group relative to the rest of the molecule.
Understanding these forces is critical, as they can dictate the molecule's three-dimensional shape, which in turn affects its physical properties and biological activity. nih.govresearchgate.net
Simulation of Spectroscopic Properties
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental results or to identify unknown compounds. Once the stable conformers and their relative populations have been determined, their spectroscopic properties can be calculated.
For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be simulated. uzh.chnmrdb.org The calculated spectra are often presented as a Boltzmann-averaged spectrum of the most stable conformers to provide a direct comparison with experimental data recorded at a specific temperature. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign peaks in an experimental spectrum to specific molecular motions.
Hypothetical Comparison of Calculated vs. Experimental ¹³C NMR Shifts Note: This table illustrates the typical comparison made in computational studies. Chemical shifts are hypothetical.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C-OH (C2) | 72.5 | 71.8 |
| C-Ph (C3) | 48.1 | 47.5 |
| C-F (ipso-C) | 163.2 | 162.9 |
| CH₃ (C1) | 20.3 | 19.9 |
| CH₃ (C4) | 22.8 | 22.1 |
Theoretical NMR and IR Spectra Prediction for Assignment
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a cornerstone of modern chemical analysis, providing invaluable data for structural elucidation. For this compound, density functional theory (DFT) calculations are a common approach to generate theoretical spectra. These calculations, often employing basis sets such as 6-311++G(d,p), can accurately predict the chemical shifts and coupling constants for ¹H and ¹³C NMR, as well as the vibrational frequencies for IR spectroscopy.
Theoretical ¹H and ¹³C NMR Spectra:
The calculated NMR chemical shifts are instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule. The gauge-invariant atomic orbital (GIAO) method is frequently used for this purpose. The predicted chemical shifts for this compound would be influenced by the electron-withdrawing nature of the fluorine atom and the hydroxyl group, leading to characteristic shifts in the aromatic and aliphatic regions.
Illustrative Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (at C4) | 0.9 - 1.2 | Doublet |
| -CH₃ (at C1) | 1.2 - 1.5 | Doublet |
| -CH (at C3) | 2.5 - 2.9 | Multiplet |
| -CH (at C2) | 3.8 - 4.2 | Multiplet |
| Aromatic-H | 6.9 - 7.4 | Multiplet |
| -OH | Variable | Singlet (broad) |
Illustrative Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 20 - 25 |
| C4 | 15 - 20 |
| C2 | 68 - 75 |
| C3 | 45 - 52 |
| Aromatic C-F | 160 - 165 (JC-F ≈ 245 Hz) |
| Other Aromatic C | 113 - 131 |
Theoretical IR Spectrum:
The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, characteristic peaks would include the O-H stretch, C-H stretches (both aromatic and aliphatic), the C-F stretch, and various fingerprint region vibrations.
Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C aromatic stretch | 1450 - 1600 |
| C-F stretch | 1100 - 1250 |
| C-O stretch | 1050 - 1150 |
Computational Studies of Chiroptical Properties (e.g., ECD, Optical Rotatory Dispersion)
As this compound is a chiral molecule, computational methods can be employed to predict its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These properties are crucial for determining the absolute configuration of enantiomers. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating ECD and ORD spectra. By comparing the computationally generated spectra with experimental data, the absolute stereochemistry of the molecule can be confidently assigned. The calculated spectra are highly sensitive to the three-dimensional arrangement of the atoms, particularly the chromophores in relation to the chiral centers.
Mechanistic Modeling of Reactions and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, mechanistic modeling can be used to investigate reactions such as dehydration, oxidation, or substitution. By calculating the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. For instance, in an acid-catalyzed dehydration reaction, computational modeling could elucidate the stability of the carbocation intermediate and the regioselectivity of alkene formation. The presence of the fluorine atom would be expected to influence the electron density of the phenyl ring and, consequently, the stability of any intermediates involving the aromatic system.
Study of Intermolecular Interactions and Chiral Recognition Mechanisms
The non-covalent interactions of this compound are fundamental to its physical properties and its ability to interact with other molecules, including in processes of chiral recognition.
Hydrogen Bonding Networks
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonding networks with itself and with other molecules. Computational studies can model these interactions, calculating their geometries and energies. These networks significantly influence properties such as boiling point, solubility, and crystal packing. In a biological context, the ability to form specific hydrogen bonds is crucial for molecular recognition at receptor sites.
CH-π and OH-π Interactions
The aromatic ring of this compound can participate in CH-π and OH-π interactions. In a CH-π interaction, a C-H bond acts as a weak acid, interacting with the electron-rich π-system of the phenyl ring. Similarly, the hydroxyl group can engage in an OH-π interaction, where the hydrogen atom interacts with the π-cloud. These interactions are important in determining the conformation of the molecule and in the formation of molecular complexes. The fluorine substituent, being electron-withdrawing, will modulate the quadrupole moment of the phenyl ring and thus influence the strength of these π-interactions.
Role of 3 3 Fluorophenyl Butan 2 Ol As a Precursor in Complex Organic Synthesis
Utilization in the Synthesis of Fluorinated Heterocycles
There is no specific information available in the surveyed literature that documents the use of 3-(3-Fluorophenyl)butan-2-ol as a direct precursor for the synthesis of fluorinated heterocycles. General methodologies for the synthesis of fluorinated heterocycles, such as pyrazoles, isoxazoles, and quinolines, typically involve the cyclization of appropriately functionalized fluorinated starting materials. nih.govnih.govnih.govmdpi.comnih.gov While the fluorophenyl moiety of this compound could potentially be incorporated into a heterocyclic ring system, specific reaction pathways and resulting compounds originating from this precursor have not been reported.
Incorporation into Chiral Ligands and Catalysts
The chiral nature of this compound suggests its potential as a building block for the synthesis of chiral ligands and catalysts. Chiral alcohols are often used to create ligands for asymmetric catalysis. However, a review of the available literature did not yield any specific examples of chiral ligands or catalysts that incorporate the this compound scaffold. The development of new chiral ligands is an active area of research, but the utilization of this specific compound has not been documented.
Building Block for Advanced Materials (e.g., liquid crystals, functional polymers)
Fluorinated compounds are known to be valuable components in the design of advanced materials such as liquid crystals and functional polymers due to the unique properties conferred by the fluorine atom, including high thermal stability and specific electronic effects. tcichemicals.comscispace.com Despite this, no specific instances of this compound being used as a building block for the synthesis of liquid crystals or functional polymers were found in the reviewed literature. The synthesis of such materials typically involves molecules with specific structural motifs that promote mesophase formation or desired polymer properties, and the role of this compound in this context has not been established.
Precursor to Structurally Related Fluorinated Aromatic Compounds
The chemical structure of this compound allows for its theoretical transformation into other structurally related fluorinated aromatic compounds. For instance, dehydration of the alcohol could yield a fluorinated alkene, and oxidation could produce a fluorinated ketone. These products could then serve as intermediates in further synthetic routes. However, specific studies detailing these transformations and the subsequent use of the resulting compounds are not available in the public domain. While the conversion of alcohols to other functional groups is a fundamental process in organic chemistry, the specific application of these reactions to this compound to create other fluorinated aromatic precursors is not documented in the available research.
Future Research Directions and Emerging Methodologies
Development of Novel Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of specific stereoisomers of 3-(3-Fluorophenyl)butan-2-ol is of significant interest, as different enantiomers and diastereomers can exhibit distinct biological activities and physical properties. While methods for the synthesis of related chiral alcohols exist, the development of novel, highly efficient, and selective routes for this compound remains a key objective.
Current research in asymmetric synthesis provides a foundation for this endeavor. For instance, the enantioselective synthesis of secondary alcohols is often achieved through the asymmetric reduction of prochiral ketones or the use of chiral catalysts in reactions of organometallic reagents with carbonyl compounds. mdpi.comsctunisie.org The development of practical methods for the enantioselective synthesis of both enantiomers of secondary alcohols is a significant area of interest. sctunisie.org Phosphine-catalyzed enantioselective γ-addition reactions have also been successfully employed for the synthesis of other fluorine-containing chiral molecules. rsc.org
Future work will likely focus on the application and adaptation of these and other modern asymmetric synthesis techniques. This includes the design of new chiral ligands and catalysts specifically tailored for the synthesis of this compound. High-throughput screening of reaction conditions and catalysts will be crucial in identifying optimal parameters for achieving high enantiomeric and diastereomeric excess. The goal is to develop synthetic protocols that are not only highly selective but also practical and scalable.
Exploration of Unconventional Reactivity Profiles and Green Chemistry Approaches
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity and the adoption of green chemistry principles are poised to revolutionize the synthesis of this compound. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
One promising area is the use of more environmentally benign reaction media. For example, catalyst-free Henry reactions have been successfully conducted in tap water, demonstrating the potential for significant improvements in the environmental footprint of chemical synthesis. thieme-connect.com Solvent-free synthesis is another key approach in green chemistry, as demonstrated in the synthesis of other complex organic molecules. rsc.org
Furthermore, exploring novel reactivity patterns, such as those enabled by photoredox catalysis, could open up new synthetic pathways. rsc.org These methods can often proceed under mild conditions and may offer unique selectivity profiles compared to traditional thermal reactions. The development of such innovative and sustainable synthetic routes for this compound is a critical area for future research.
Advanced Computational Techniques for Enhanced Predictive Power in Organic Synthesis
Computational chemistry is becoming an indispensable tool in modern organic synthesis, offering the ability to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts and substrates. For a molecule like this compound, computational studies can provide valuable insights into its conformational preferences and the transition states of its formation, which are crucial for understanding and controlling stereoselectivity. researchgate.net
Density functional theory (DFT) calculations, for instance, can be used to investigate the reaction pathways of various synthetic routes. acs.org Such studies can help in understanding the factors that govern the regio- and diastereoselectivity of reactions. acs.org Computational modeling can also be used to predict the Lewis acidity of catalysts, which can be a key factor in their reactivity. ntu.ac.uk
The integration of machine learning and artificial intelligence with computational chemistry is an emerging area with the potential to significantly enhance predictive power. These approaches can analyze large datasets of reaction information to identify patterns and build predictive models for reaction optimization. vapourtec.com The application of these advanced computational techniques will undoubtedly accelerate the development of efficient and selective syntheses of this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. vapourtec.comnih.govsioc-journal.cn Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgmdpi.com
Automated synthesis platforms can perform a wide variety of synthetic processes, giving access to a diverse set of target compounds. researchgate.netchemrxiv.org These platforms can be used for high-throughput screening of reaction conditions, library synthesis, and even multi-step synthesis. nih.govimperial.ac.ukchemspeed.com The combination of flow chemistry with automation can create powerful tools for the rapid optimization and production of molecules like this compound. vapourtec.com
Future research in this area will focus on developing dedicated flow chemistry setups and automated synthesis workflows for the preparation of this compound and its analogs. This will not only accelerate the research and development process but also facilitate the scale-up of promising synthetic routes for potential industrial applications.
Design and Synthesis of New Derivatives for Mechanistic Probes
The design and synthesis of new derivatives of this compound are crucial for probing reaction mechanisms and for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound, researchers can gain insights into the key structural features responsible for its chemical reactivity and biological activity.
For example, the synthesis of analogs with different substituents on the phenyl ring or modifications to the butanol side chain can help to elucidate the electronic and steric effects that govern reaction outcomes. nih.govmdpi.com The synthesis of isotopically labeled derivatives can also be a powerful tool for mechanistic studies.
The development of efficient synthetic routes to a variety of derivatives is therefore a key research direction. This will enable a deeper understanding of the fundamental chemistry of this compound and facilitate the rational design of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)butan-2-ol, and how can yield and purity be maximized?
- Methodology :
-
Grignard Reaction : React 3-fluorophenylmagnesium bromide with butan-2-one, followed by quenching with aqueous NH4Cl. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
-
Catalytic Reduction : Hydrogenate 3-(3-fluorophenyl)but-2-en-2-ol using Pd/C (10% w/w) under H2 (1 atm) in ethanol. Monitor reaction progress via TLC .
-
Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water) to isolate enantiomers if chiral synthesis is required .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Grignard | 65–75 | 90–95 | Byproduct formation (e.g., diarylalkanes) |
| Catalytic Reduction | 80–85 | 95–98 | Requires strict anhydrous conditions |
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- NMR Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
